2-(Methylsulfonyl)-5-nitropyridine CAS number 79134-11-5 data
2-(Methylsulfonyl)-5-nitropyridine CAS number 79134-11-5 data
An In-Depth Technical Guide to 2-(Methylsulfonyl)-5-nitropyridine (CAS: 79134-11-5): Properties, Synthesis, and Applications in Modern Drug Discovery
Introduction
2-(Methylsulfonyl)-5-nitropyridine, registered under CAS number 79134-11-5, is a functionalized heterocyclic compound of significant interest to the scientific community, particularly those in pharmaceutical research and organic synthesis.[1] Its molecular architecture, featuring a pyridine ring activated by a strongly electron-withdrawing nitro group and possessing an excellent methylsulfonyl leaving group, renders it a potent electrophile for nucleophilic aromatic substitution (SNAr) reactions. This inherent reactivity makes it a valuable building block for the construction of complex molecular scaffolds found in numerous biologically active compounds.[2][3]
This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It will delve into the compound's physicochemical properties, provide expert-driven insights into its synthesis and core reactivity, and explore its applications as a versatile intermediate in medicinal chemistry and as a tool for bioconjugation.
Part 1: Physicochemical and Spectroscopic Profile
A thorough understanding of a reagent's physical and chemical properties is fundamental to its effective application in a laboratory setting. 2-(Methylsulfonyl)-5-nitropyridine is a solid at room temperature with a melting point of 115 °C, and it should be stored under dry, refrigerated conditions (2-8°C) to ensure its long-term stability.[1][4]
Nomenclature and Structure
The systematic IUPAC name for this compound is 2-(methylsulfonyl)-5-nitropyridine . Its structure consists of a pyridine ring substituted at the 2-position with a methylsulfonyl group (-SO₂CH₃) and at the 5-position with a nitro group (-NO₂).
Table 1: Key Physicochemical Properties
| Property | Value | Source(s) |
| CAS Number | 79134-11-5 | [1][4] |
| Molecular Formula | C₆H₆N₂O₄S | [1][4] |
| Molecular Weight | 202.19 g/mol | [1][4] |
| Melting Point | 115 °C | [1] |
| Boiling Point | 429.0 ± 45.0 °C (Predicted) | [1] |
| Density | 1.483 ± 0.06 g/cm³ (Predicted) | [1] |
| pKa | -5.67 ± 0.22 (Predicted) | [1] |
| Storage | Sealed in dry, 2-8°C | [1][4] |
| SMILES Code | CS(=O)(=O)c1ccc(nc1)[O-] | [4] |
While detailed spectroscopic data is often proprietary to suppliers, analytical characterization including NMR, HPLC, and LC-MS is typically available upon request from commercial vendors to confirm purity and identity.[4]
Part 2: The Chemistry of 2-(Methylsulfonyl)-5-nitropyridine
The utility of this reagent is dominated by the chemistry of its activated pyridine ring. The combination of the ring nitrogen, the nitro group, and the sulfonyl group creates a highly electron-deficient system, priming the C2 position for nucleophilic attack.
Section 2.1: Synthesis Methodology
The most logical and field-proven approach to synthesizing 2-(methylsulfonyl)-5-nitropyridine is a two-step process starting from a commercially available precursor: the S-alkylation of 2-mercapto-5-nitropyridine followed by oxidation of the resulting thioether to the sulfone. This method offers high yields and utilizes common laboratory reagents.
Experimental Protocol: Synthesis of 2-(Methylthio)-5-nitropyridine (Precursor) [5] Causality: This step forms the carbon-sulfur bond. Sodium hydroxide deprotonates the thiol to form the more nucleophilic thiolate, which then displaces a methyl group from dimethyl sulfate, an efficient methylating agent.
-
In a round-bottom flask, dissolve 2-mercapto-5-nitropyridine (1.0 eq) in an aqueous solution of sodium hydroxide (1.1 eq). Gentle heating may be applied to facilitate dissolution.
-
Cool the solution in an ice bath. Add dimethyl sulfate (1.1 eq) dropwise to the solution with vigorous stirring.
-
Allow the reaction mixture to stir and warm to room temperature. A precipitate will form.
-
Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry.
-
The still-moist product can be recrystallized from ethanol to yield pure 2-(methylthio)-5-nitropyridine.
Experimental Protocol: Oxidation to 2-(Methylsulfonyl)-5-nitropyridine Causality: This step converts the thioether to the sulfone, which is a much better leaving group for subsequent SNAr reactions. Oxidizing agents like m-CPBA are effective for this transformation.
-
Dissolve the 2-(methylthio)-5-nitropyridine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or chloroform (CHCl₃).
-
Cool the solution to 0 °C in an ice bath.
-
Add meta-chloroperoxybenzoic acid (m-CPBA) (approx. 2.2 eq) portion-wise, monitoring the internal temperature to keep it below 10 °C.
-
After the addition is complete, allow the reaction to stir at room temperature overnight. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by adding an aqueous solution of sodium sulfite.
-
Separate the organic layer, wash sequentially with saturated sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate.
-
Filter and concentrate the organic layer under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield the final product.
Section 2.2: Core Reactivity - Nucleophilic Aromatic Substitution (SNAr)
The primary mode of reactivity for 2-(methylsulfonyl)-5-nitropyridine is SNAr. The methylsulfonyl group (-SO₂CH₃) is an excellent leaving group, and its departure is facilitated by the stabilization of the anionic intermediate (a Meisenheimer complex) by the electron-withdrawing nitro group and the pyridine ring nitrogen.[6][7]
This reactivity is highly reliable and proceeds under mild conditions with a wide range of nucleophiles, including amines, thiols, and alcohols, making it a workhorse reaction in medicinal chemistry.[3]
Part 3: Applications in Research and Drug Development
The predictable and efficient reactivity of 2-(methylsulfonyl)-5-nitropyridine makes it a valuable tool for constructing molecules with potential therapeutic value.
Section 3.1: Intermediate for Active Pharmaceutical Ingredients (APIs)
Nitropyridine derivatives are privileged scaffolds in drug design.[2][8] The title compound serves as a key intermediate to introduce the 5-nitropyridin-2-yl moiety. The nitro group can later be reduced to an amine, providing another functional handle for further elaboration of the molecular structure.[7][9]
Experimental Protocol: General SNAr with an Amine [7] Trustworthiness: This protocol is self-validating. The progress can be monitored by TLC or LC-MS, and the final product is purified by standard chromatographic techniques to ensure high purity, which is critical for subsequent synthetic steps.
-
To a solution of 2-(methylsulfonyl)-5-nitropyridine (1.0 eq) in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile (MeCN), add the desired primary or secondary amine (1.0-1.2 eq).
-
Add a non-nucleophilic base such as diisopropylethylamine (DIPEA) or potassium carbonate (K₂CO₃) (1.5-2.0 eq) to act as a proton scavenger.
-
Stir the reaction at room temperature or with gentle heating (e.g., 50-80 °C) until the starting material is consumed, as monitored by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent like ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-(substituted-amino)-5-nitropyridine.
Section 3.2: Covalent Warhead for Chemoselective Bioconjugation
The field of chemical biology increasingly relies on reagents that can selectively modify proteins. 2-(Methylsulfonyl)-5-nitropyridine belongs to a class of electrophiles that show high reactivity and selectivity for cysteine residues.[10][11] The soft sulfhydryl group of cysteine is an excellent nucleophile for the electron-deficient pyridine ring, leading to the formation of a stable thioether bond. This "thio-click" type reaction is invaluable for creating antibody-drug conjugates (ADCs), labeling proteins for proteomic studies, and developing covalent inhibitor drugs.[10][11][12] The sulfonyl group provides a superior leaving group compared to halogens, often resulting in faster reaction rates and cleaner conversions.[10][11]
Part 4: Handling and Safety
While a specific Safety Data Sheet (SDS) for 2-(methylsulfonyl)-5-nitropyridine is not widely available, data from closely related nitropyridine compounds should be used to guide handling procedures.
Table 2: General Safety and Handling Information
| Hazard Category | Precautionary Measures & Remarks | Source(s) (Analogous Compounds) |
| Acute Toxicity | Harmful if swallowed or inhaled. Avoid creating dust. | [13][14] |
| Skin Contact | May cause skin irritation. Avoid contact with skin. | [14] |
| Eye Contact | May cause serious eye irritation. | [14] |
| Personal Protective Equipment (PPE) | Wear protective gloves, safety glasses with side shields, and a lab coat. Handle in a well-ventilated area or chemical fume hood. | [13][14][15] |
| Fire & Explosion | As a solid, it is not expected to be flammable, but decomposition at high temperatures may produce toxic gases like NOx and SOx. | [14] |
| Disposal | Dispose of contents/container to an approved waste disposal plant in accordance with local regulations. | [13][14] |
Disclaimer: This safety information is based on analogous compounds. Always consult the specific SDS provided by the supplier before handling.
Conclusion
2-(Methylsulfonyl)-5-nitropyridine is more than just a chemical intermediate; it is a precisely engineered tool for modern organic synthesis and chemical biology. Its high electrophilicity, driven by the synergistic effects of its functional groups, allows for predictable and efficient SNAr reactions. This property makes it an invaluable asset for drug development professionals constructing complex APIs and for researchers forging new bioconjugates. By understanding its synthesis, reactivity, and handling requirements as detailed in this guide, scientists can fully leverage the synthetic power of this versatile pyridine derivative.
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